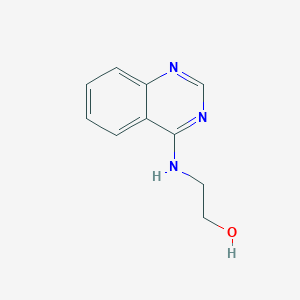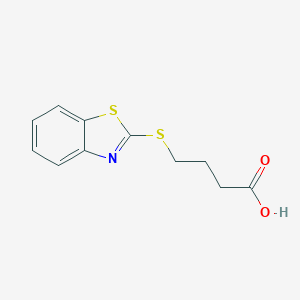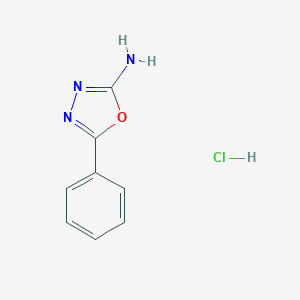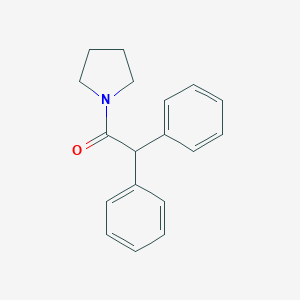
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester
Descripción general
Descripción
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester (ETE) is a small molecule compound that has been studied extensively in recent years due to its potential applications in a variety of fields. ETE is a member of the pyrimidinecarboxylic acid family, which is the most structurally diverse family of small molecules. ETE has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal activities. Additionally, ETE has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
Aplicaciones Científicas De Investigación
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester has been studied extensively in recent years due to its potential applications in a variety of fields. In the medical field, this compound has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. This compound has also been studied for its potential use as an anti-inflammatory agent and for its anti-bacterial and anti-fungal activities. Additionally, this compound has been studied for its potential use in the development of new drugs and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester is not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, this compound has been found to interact with various receptors, such as the serotonin receptor, the adenosine receptor, and the histamine receptor. It is believed that these interactions are responsible for its anti-inflammatory and anti-bacterial activities.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of several enzymes, including COX-2 and LOX. Additionally, this compound has been found to interact with various receptors, such as the serotonin receptor, the adenosine receptor, and the histamine receptor. These interactions are believed to be responsible for its anti-inflammatory and anti-bacterial activities. In vivo studies have also demonstrated that this compound can reduce inflammation and oxidative stress, as well as reduce the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester for lab experiments include its low cost and ease of synthesis. Additionally, this compound has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal activities. However, there are some limitations to using this compound for lab experiments. For example, the mechanism of action of this compound is not yet fully understood, so it can be difficult to predict its effects on a given system. Additionally, this compound has not been extensively studied in vivo, so there is limited data on its effects in a living organism.
Direcciones Futuras
The potential applications of 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester are vast and there are many potential future directions for this compound research. One potential area of research is the development of new drugs and drug delivery systems based on this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on different biological systems. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer, diabetes, and neurological disorders. Finally, further research could be done to explore the potential applications of this compound in other fields, such as agriculture and food production.
Métodos De Síntesis
The synthesis of 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester can be accomplished in several ways. The most common method is the Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to form the desired product. This method is relatively simple and can be scaled up for larger-scale production. Other methods that have been used to synthesize this compound include the Wittig reaction, the Stille reaction, and the Heck reaction. Each of these methods requires different reagents and conditions, so it is important to choose the most suitable method for a given application.
Propiedades
IUPAC Name |
ethyl 2-ethylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-8(13)6-5-10-9(15-4-2)11-7(6)12/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUWQJVYJRQMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203682 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5518-76-3 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005518763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000737365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)


